N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
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Overview
Description
N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as NAPSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of NAPSB involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by NAPSB results in a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
NAPSB has been found to have several biochemical and physiological effects. Studies have shown that NAPSB can induce apoptosis in cancer cells by activating the caspase pathway. NAPSB has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, NAPSB has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of NAPSB is its specificity for CA IX, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of NAPSB is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of NAPSB. One area of research is the development of novel formulations of NAPSB that can improve its solubility and bioavailability. Another area of research is the identification of other potential targets for NAPSB that can expand its applications beyond cancer and neurological disorders. Finally, further studies are needed to investigate the safety and efficacy of NAPSB in vivo and to explore its potential as a therapeutic agent.
Conclusion:
N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for CA IX makes it a promising candidate for the development of targeted cancer therapies, and its potential applications in the treatment of neurological disorders make it a promising area of research. However, further studies are needed to investigate its safety and efficacy in vivo and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of NAPSB involves the reaction between 4-aminobenzoyl chloride and 3-(1-pyrrolidinylsulfonyl) aniline in the presence of triethylamine. This reaction results in the formation of NAPSB as a white solid in good yield.
Scientific Research Applications
NAPSB has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of NAPSB is in the field of cancer research. Studies have shown that NAPSB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NAPSB has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14(23)20-16-7-9-17(10-8-16)21-19(24)15-5-4-6-18(13-15)27(25,26)22-11-2-3-12-22/h4-10,13H,2-3,11-12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIADPJKSZYBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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